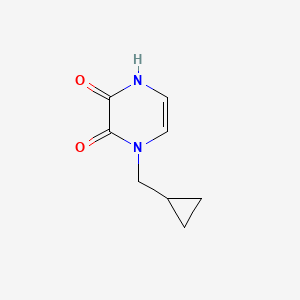
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione
Descripción general
Descripción
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is an organic compound characterized by a cyclopropylmethyl group attached to a dihydropyrazine-2,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with a pyrazine derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The dihydropyrazine-2,3-dione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropylmethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazine ring.
Cyclopropylmethyl bromide: A precursor used in the synthesis of various cyclopropylmethyl derivatives.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, used in different synthetic applications.
Uniqueness
1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is unique due to its combination of a cyclopropylmethyl group and a dihydropyrazine-2,3-dione core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRIPFKRPJJREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


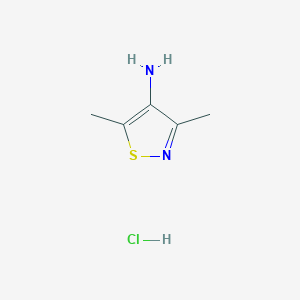
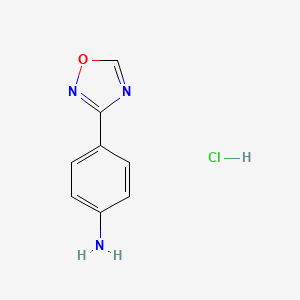
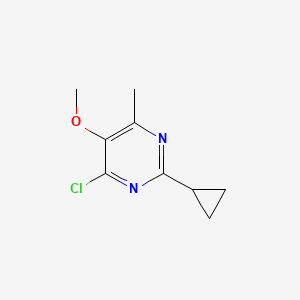

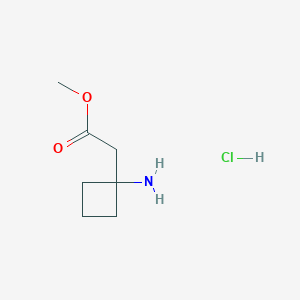
![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
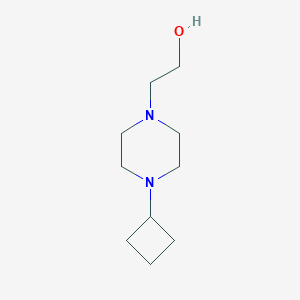
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
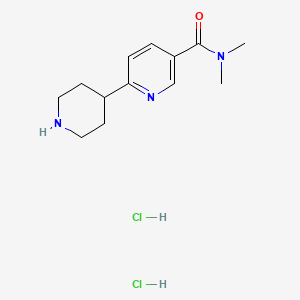
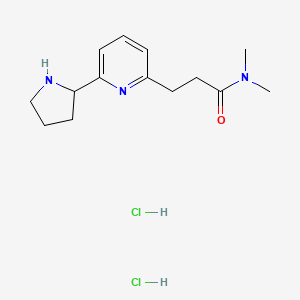
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
